molecular formula C15H11N3O3S B15169138 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione CAS No. 905819-12-7

1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B15169138
CAS No.: 905819-12-7
M. Wt: 313.3 g/mol
InChI Key: QKBIVYFEXQAWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione is a sophisticated hybrid heterocyclic compound designed for medicinal chemistry research and drug discovery applications. Its molecular architecture incorporates a thiazolo[5,4-b]indole scaffold linked to a pyrrolidine-2,5-dione (succinimide) moiety, a structure indicative of potential multi-target biological activity. This compound is presented as a key intermediate or novel chemical entity for researchers investigating new therapeutic agents. The structural framework of this compound suggests significant potential in oncology research. The fusion of thiazole with other heterocycles is a recognized strategy in the development of antiproliferative agents, with some thiazolo[5,4-b]pyridine analogues demonstrating comparable activity to cisplatin against human cancer cell lines . Furthermore, the presence of the pyrrolidine-2,5-dione fragment is significant, as novel hybrids containing pyrrolidinedione have been synthesized and evaluated as potential anticancer agents, with studies indicating their ability to induce apoptosis and DNA damage . This makes the compound a compelling candidate for screening against a panel of cancer cell lines and for mechanistic studies involving cell cycle arrest and programmed cell death pathways. Beyond oncology, this chemical is of high interest for immunology and inflammation research. Thiazole derivatives are extensively investigated as potential anti-inflammatory agents, with mechanisms that may involve the inhibition of key enzymes like COX and LOX, or the modulation of signaling pathways such as MAPK and JAK-STAT . The compound's hybrid nature, combining two distinct pharmacophores, aligns with the modern approach of developing multi-functional agents to address complex disease pathologies. Researchers can utilize this compound as a core scaffold for structural diversification or as a chemical probe to study specific biological processes. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

905819-12-7

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

1-(4-acetyl-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H11N3O3S/c1-8(19)17-10-5-3-2-4-9(10)13-14(17)22-15(16-13)18-11(20)6-7-12(18)21/h2-5H,6-7H2,1H3

InChI Key

QKBIVYFEXQAWGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N4C(=O)CCC4=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazole precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Features and Bioactivity

The table below highlights key structural differences and reported activities of related pyrrolidine-2,5-dione derivatives:

Compound Name / Class Structural Features Bioactivity References
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione Fused thiazoloindole + acetyl group + succinimide Inferred: Potential CNS/antimicrobial activity (based on analogs)
3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones Thiazolidinone ring + arylidene substituent + succinimide Anticancer, antimicrobial (via thiazolidinone scaffold)
Mannich Pyrol-Pyridine Bases (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) Pyridine-amino-methyl substituent + succinimide Moderate antimicrobial activity (against E. coli, B. subtilis, fungi)
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives Indole ring + succinimide High affinity for 5-HT1A receptor and SERT (CNS targets)
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione Methoxyphenyl ethyl chain + succinimide Anticonvulsant, tyrosinase inhibition
Spiro-Thiazoloindole Derivatives Spiro-fused thiazolo[4,5-c]isoxazole + succinimide Antimicrobial activity (gram-positive/negative bacteria, fungi)
Key Observations:
  • Thiazoloindole vs. Thiazolidinone Analogs: The fused thiazoloindole system in the target compound provides greater rigidity and π-conjugation compared to thiazolidinone derivatives (e.g., ). This may enhance binding to aromatic-rich biological targets (e.g., enzymes, receptors) .
  • Acetyl Group Influence: The acetyl substituent on the thiazoloindole ring could improve metabolic stability and solubility compared to non-acetylated analogs (e.g., indole-based derivatives in ) .
  • CNS Activity : While 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives target serotonin receptors (5-HT1A) and transporters (SERT), the thiazoloindole scaffold in the target compound may offer enhanced selectivity or potency due to its larger hydrophobic surface area .

Pharmacological Potential

  • Antimicrobial Activity : Thiazoloindole derivatives () and Mannich bases () show broad-spectrum activity, suggesting the target compound could exhibit similar or improved efficacy due to its acetyl-thiazoloindole motif.
  • Enzyme Inhibition : The succinimide core is associated with tyrosinase and kinase inhibition (), which may extend to the target compound if optimized for target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.